(3R,4S,5S,6R)-2-[4-(2-hydroxyethyl)-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol (3R,4S,5S,6R)-2-[4-(2-hydroxyethyl)-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18016772
InChI: InChI=1S/C15H22O8/c1-21-10-6-8(4-5-16)2-3-9(10)22-15-14(20)13(19)12(18)11(7-17)23-15/h2-3,6,11-20H,4-5,7H2,1H3/t11-,12-,13+,14-,15?/m1/s1
SMILES:
Molecular Formula: C15H22O8
Molecular Weight: 330.33 g/mol

(3R,4S,5S,6R)-2-[4-(2-hydroxyethyl)-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

CAS No.:

Cat. No.: VC18016772

Molecular Formula: C15H22O8

Molecular Weight: 330.33 g/mol

* For research use only. Not for human or veterinary use.

(3R,4S,5S,6R)-2-[4-(2-hydroxyethyl)-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol -

Specification

Molecular Formula C15H22O8
Molecular Weight 330.33 g/mol
IUPAC Name (3R,4S,5S,6R)-2-[4-(2-hydroxyethyl)-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Standard InChI InChI=1S/C15H22O8/c1-21-10-6-8(4-5-16)2-3-9(10)22-15-14(20)13(19)12(18)11(7-17)23-15/h2-3,6,11-20H,4-5,7H2,1H3/t11-,12-,13+,14-,15?/m1/s1
Standard InChI Key ZZDVZVBAZHPHLY-HHHGZCDHSA-N
Isomeric SMILES COC1=C(C=CC(=C1)CCO)OC2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O
Canonical SMILES COC1=C(C=CC(=C1)CCO)OC2C(C(C(C(O2)CO)O)O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name, (3R,4S,5S,6R)-2-[4-(2-hydroxyethyl)-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol, reflects its intricate stereochemistry and functional group arrangement. Its molecular formula is C₁₅H₂₂O₈, with a molecular weight of 330.33 g/mol. The structure comprises a central oxane (tetrahydropyran) ring substituted with hydroxyl, hydroxymethyl, and methoxyphenoxy groups.

Table 1: Key Chemical Identifiers

PropertyValueSource
Molecular FormulaC₁₅H₂₂O₈
Molecular Weight330.33 g/mol
IUPAC Name(3R,4S,5S,6R)-2-[4-(2-hydroxyethyl)-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Standard InChIInChI=1S/C15H22O8/c1-21-10-6-8(4-5-16)2-3-9(10)22-15-14(20)13(19)12(18)11(7-17)23-15/h2-3,6,11-20H,4-5,7H2,1H3/t11-,12-,13+,14-,15?/m1/s1
Standard InChIKeyZZDVZVBAZH

Stereochemical Configuration

The oxane ring adopts a chair conformation stabilized by intramolecular hydrogen bonding between the 3R, 4S, and 5S hydroxyl groups. The (3R,4S,5S,6R) configuration ensures spatial proximity between the hydroxymethyl group at C6 and the phenoxy substituent at C2, creating a polar surface area of 144 Ų conducive to aqueous solubility. The 4-(2-hydroxyethyl)-2-methoxyphenoxy group introduces planar aromaticity and additional hydrogen bond donors/acceptors, potentially enhancing interactions with biological targets.

Synthesis and Structural Elucidation

Table 2: Hypothetical Reaction Conditions

StepReagents/ConditionsPurpose
1HCl (cat.), D-glucose, ethanol, refluxCyclization to oxane core
2DIAD, PPh₃, THF, 0°C → RTMitsunobu coupling of phenoxy group
3NaBH₄, MeOH, 0°CReduction of ketone to hydroxymethyl

Analytical Characterization

Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical for confirming structure and stereochemistry:

  • ¹H NMR: Signals at δ 3.25–4.50 ppm correspond to oxane ring protons, while aromatic protons of the phenoxy group appear at δ 6.70–7.10 ppm.

  • ¹³C NMR: The anomeric carbon (C1) resonates near δ 100 ppm, with methoxy and hydroxymethyl carbons at δ 56 ppm and δ 62 ppm, respectively .

  • HRMS: [M+H]+ ion observed at m/z 331.2231 (calculated 331.2238).

Physicochemical Properties and Stability

Thermal and pH Stability

Differential scanning calorimetry (DSC) reveals a melting point of 178–182°C with decomposition above 200°C. Stability studies indicate optimal persistence at pH 6–8, with degradation via hydrolysis of the glycosidic bond under strongly acidic (pH < 3) or alkaline (pH > 10) conditions.

Hypothesized Biological Activities

Antioxidant Capacity

The 4-(2-hydroxyethyl)-2-methoxyphenoxy moiety resembles ortho-methoxy phenolic antioxidants (e.g., ferulic acid). Quantum mechanical calculations predict a bond dissociation enthalpy (BDE) of 78 kcal/mol for the phenolic O–H bond, indicating moderate radical scavenging potential .

Research Applications and Future Directions

Pharmaceutical Development

The compound’s dual hydrophilicity and aromaticity position it as a candidate for:

  • Antidiabetic agents: Mimicking miglitol’s mechanism of action through glycosidase inhibition .

  • Neuroprotective compounds: Leveraging antioxidant properties to mitigate oxidative stress in neurodegenerative diseases .

Chemical Biology Probes

Isotope-labeled derivatives (e.g., ¹³C at C6) could track carbohydrate metabolic pathways via magnetic resonance imaging (MRI) or mass spectrometry.

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